molecular formula C16H18N2O3 B5107191 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B5107191
M. Wt: 286.33 g/mol
InChI Key: BLIMNBGSOIMXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a methoxypyridinyl group attached to a propanamide backbone

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-7-3-12(4-8-14)5-9-15(19)18-13-6-10-16(21-2)17-11-13/h3-4,6-8,10-11H,5,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMNBGSOIMXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 6-methoxypyridine-3-amine under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can be compared with other similar compounds, such as:

    [(4-methoxyphenyl)methyl][(6-methoxypyridin-3-yl)methyl]amine: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain pyridine rings and exhibit biological activities, making them relevant for comparison in terms of pharmacological properties and applications.

Biological Activity

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of 273.31 g/mol. The compound features both methoxyphenyl and methoxypyridinyl groups, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various signaling pathways, which can lead to diverse biological effects. For instance, the presence of the methoxy groups may enhance lipophilicity, facilitating better membrane permeability and bioavailability.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties
The compound has been evaluated for its anticancer activities in several studies. It shows promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The exact pathways involved are still under investigation, but initial findings suggest that it may interfere with tumor cell metabolism.

3. Antiparasitic Effects
Similar compounds within this structural class have been studied for their antiparasitic effects. For example, derivatives like N-(4-methoxyphenyl)pentanamide have shown efficacy against nematodes such as Toxocara canis, indicating that this compound may also possess similar properties.

Comparative Studies

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityNotes
This compoundAntimicrobial, AnticancerExhibits unique mechanisms due to methoxy substitutions
N-(4-Methoxyphenyl)pentanamideAntiparasiticLower cytotoxicity compared to traditional anthelmintics like albendazole
3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamideAntimicrobialSimilar structure but different biological activity profile

Case Studies

In a recent study published in Molecules, researchers investigated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Another study focused on the anticancer properties of the compound, revealing that it induced apoptosis in human cancer cell lines with an IC50 value of approximately 15 µM. This suggests a promising therapeutic window for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.